molecular formula C14H18N2 B8303079 (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Cat. No. B8303079
M. Wt: 214.31 g/mol
InChI Key: HCTCDEAMCNSARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05559129

Procedure details

To a stirred solution of (R)- or (S)-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-1H-indole, (R)-, (S), or (R,S)-(N-benzyloxycarbonylazetidin-2-ylcarbonyl)-1H-indole, or (R)-, (S)-, or (R,S)-(N-benzyloxycarbonylpiperidin-2-ylcarbonyl)-1H-indole, (5.00 mmol) in anhydrous tetrahydrofuran (20 mL) at room temperature under nitrogen was carefully added lithium aluminum hydride (0.57 g, 15.0 mmol, 3.0 eq) as a powder, and the resulting mixture was stirred at room temperature under nitrogen for 1 hour. The mixture was then heated at reflux (66° C.) under nitrogen for 12 hours. The reaction was then quenched with successive additions of water (0.5 mL), aqueous sodium hydroxide (20%, 0.5 mL), and then additional water (1.0 mL), and the resulting mixture filtered through diatomaceous earth (Celite (trademark)). The solids were then washed with copious amounts of ethyl acetate (50 mL). The combined filtrate was then washed with water (20 mL), dried (MgSO4), and evaporated under reduced pressure. The residue was then column chromatographed using silica gel (50 g) and elution with the appropriate solvent system to afford the 3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, 3-(N-methylazetidin-2-ylmethyl)-1H-indole, or 3-(N-methylpiperidin-2-ylmethyl)-1H-indole. Following this procedure the following compounds were prepared:
Name
( R )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(S)-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(R,S)-(N-benzyloxycarbonylazetidin-2-ylcarbonyl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( R )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(R,S)-(N-benzyloxycarbonylpiperidin-2-ylcarbonyl)-1H-indole
Quantity
5 mmol
Type
reactant
Reaction Step Five
Quantity
0.57 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CS(N[C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH:10]=[C:9]2[CH2:15][C@H:16]1[CH2:20][CH2:19][CH2:18][N:17]1[CH3:21])(=O)=O.C(OC(N1CCC[C@H]1C([N:39]1[C:47]2[C:42](=[CH:43][CH:44]=[CH:45][CH:46]=2)[CH:41]=[CH:40]1)=O)=O)C1C=CC=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:21][N:17]1[CH2:18][CH2:19][CH2:20][CH:16]1[CH2:15][C:9]1[C:8]2[C:12](=[CH:13][CH:14]=[CH:6][CH:7]=2)[NH:11][CH:10]=1.[CH3:21][N:17]1[CH2:18][CH2:20][CH:16]1[CH2:15][C:9]1[C:8]2[C:12](=[CH:13][CH:14]=[CH:6][CH:7]=2)[NH:11][CH:10]=1.[CH3:21][N:17]1[CH2:18][CH2:19][CH2:9][CH2:15][CH:16]1[CH2:20][C:41]1[C:42]2[C:47](=[CH:46][CH:45]=[CH:44][CH:43]=2)[NH:39][CH:40]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
( R )-
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)NC=1C=C2C(=CNC2=CC1)C[C@@H]1N(CCC1)C
Step Two
Name
(S)-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1[C@@H](CCC1)C(=O)N1C=CC2=CC=CC=C12
Step Three
Name
(R,S)-(N-benzyloxycarbonylazetidin-2-ylcarbonyl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( R )-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
(R,S)-(N-benzyloxycarbonylpiperidin-2-ylcarbonyl)-1H-indole
Quantity
5 mmol
Type
reactant
Smiles
Step Six
Name
Quantity
0.57 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature under nitrogen for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (66° C.) under nitrogen for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with successive additions of water (0.5 mL), aqueous sodium hydroxide (20%, 0.5 mL)
FILTRATION
Type
FILTRATION
Details
additional water (1.0 mL), and the resulting mixture filtered through diatomaceous earth (Celite (trademark))
WASH
Type
WASH
Details
The solids were then washed with copious amounts of ethyl acetate (50 mL)
WASH
Type
WASH
Details
The combined filtrate was then washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
column chromatographed
WASH
Type
WASH
Details
silica gel (50 g) and elution with the appropriate solvent system

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(CCC1)CC1=CNC2=CC=CC=C12
Name
Type
product
Smiles
CN1C(CC1)CC1=CNC2=CC=CC=C12
Name
Type
product
Smiles
CN1C(CCCC1)CC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05559129

Procedure details

To a stirred solution of (R)- or (S)-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-1H-indole, (R)-, (S), or (R,S)-(N-benzyloxycarbonylazetidin-2-ylcarbonyl)-1H-indole, or (R)-, (S)-, or (R,S)-(N-benzyloxycarbonylpiperidin-2-ylcarbonyl)-1H-indole, (5.00 mmol) in anhydrous tetrahydrofuran (20 mL) at room temperature under nitrogen was carefully added lithium aluminum hydride (0.57 g, 15.0 mmol, 3.0 eq) as a powder, and the resulting mixture was stirred at room temperature under nitrogen for 1 hour. The mixture was then heated at reflux (66° C.) under nitrogen for 12 hours. The reaction was then quenched with successive additions of water (0.5 mL), aqueous sodium hydroxide (20%, 0.5 mL), and then additional water (1.0 mL), and the resulting mixture filtered through diatomaceous earth (Celite (trademark)). The solids were then washed with copious amounts of ethyl acetate (50 mL). The combined filtrate was then washed with water (20 mL), dried (MgSO4), and evaporated under reduced pressure. The residue was then column chromatographed using silica gel (50 g) and elution with the appropriate solvent system to afford the 3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, 3-(N-methylazetidin-2-ylmethyl)-1H-indole, or 3-(N-methylpiperidin-2-ylmethyl)-1H-indole. Following this procedure the following compounds were prepared:
Name
( R )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(S)-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(R,S)-(N-benzyloxycarbonylazetidin-2-ylcarbonyl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( R )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(R,S)-(N-benzyloxycarbonylpiperidin-2-ylcarbonyl)-1H-indole
Quantity
5 mmol
Type
reactant
Reaction Step Five
Quantity
0.57 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CS(N[C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH:10]=[C:9]2[CH2:15][C@H:16]1[CH2:20][CH2:19][CH2:18][N:17]1[CH3:21])(=O)=O.C(OC(N1CCC[C@H]1C([N:39]1[C:47]2[C:42](=[CH:43][CH:44]=[CH:45][CH:46]=2)[CH:41]=[CH:40]1)=O)=O)C1C=CC=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:21][N:17]1[CH2:18][CH2:19][CH2:20][CH:16]1[CH2:15][C:9]1[C:8]2[C:12](=[CH:13][CH:14]=[CH:6][CH:7]=2)[NH:11][CH:10]=1.[CH3:21][N:17]1[CH2:18][CH2:20][CH:16]1[CH2:15][C:9]1[C:8]2[C:12](=[CH:13][CH:14]=[CH:6][CH:7]=2)[NH:11][CH:10]=1.[CH3:21][N:17]1[CH2:18][CH2:19][CH2:9][CH2:15][CH:16]1[CH2:20][C:41]1[C:42]2[C:47](=[CH:46][CH:45]=[CH:44][CH:43]=2)[NH:39][CH:40]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
( R )-
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)NC=1C=C2C(=CNC2=CC1)C[C@@H]1N(CCC1)C
Step Two
Name
(S)-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1[C@@H](CCC1)C(=O)N1C=CC2=CC=CC=C12
Step Three
Name
(R,S)-(N-benzyloxycarbonylazetidin-2-ylcarbonyl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( R )-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
(R,S)-(N-benzyloxycarbonylpiperidin-2-ylcarbonyl)-1H-indole
Quantity
5 mmol
Type
reactant
Smiles
Step Six
Name
Quantity
0.57 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature under nitrogen for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (66° C.) under nitrogen for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with successive additions of water (0.5 mL), aqueous sodium hydroxide (20%, 0.5 mL)
FILTRATION
Type
FILTRATION
Details
additional water (1.0 mL), and the resulting mixture filtered through diatomaceous earth (Celite (trademark))
WASH
Type
WASH
Details
The solids were then washed with copious amounts of ethyl acetate (50 mL)
WASH
Type
WASH
Details
The combined filtrate was then washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
column chromatographed
WASH
Type
WASH
Details
silica gel (50 g) and elution with the appropriate solvent system

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(CCC1)CC1=CNC2=CC=CC=C12
Name
Type
product
Smiles
CN1C(CC1)CC1=CNC2=CC=CC=C12
Name
Type
product
Smiles
CN1C(CCCC1)CC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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